molecular formula C8H15ClN4S B11733070 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B11733070
M. Wt: 234.75 g/mol
InChI Key: UMWPDRRFZUBZBX-UHFFFAOYSA-N
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Description

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride is a thiadiazole derivative characterized by a cyclohexylamine substituent at the 5-position of the thiadiazole ring and an amine group at the 2-position, with a hydrochloride counterion. Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including anticonvulsant, antimicrobial, and insecticidal properties . The cyclohexyl group in this compound introduces steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and target binding compared to simpler analogs.

Properties

Molecular Formula

C8H15ClN4S

Molecular Weight

234.75 g/mol

IUPAC Name

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine;hydrochloride

InChI

InChI=1S/C8H14N4S.ClH/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8;/h1-5,10H2,(H2,9,12);1H

InChI Key

UMWPDRRFZUBZBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=C(S2)N)N.Cl

Origin of Product

United States

Preparation Methods

Table 1: Reagents and Reaction Parameters for Thiadiazole Synthesis

ComponentRole in ReactionCommon Sources/Conditions
ThiosemicarbazidePrecursor to thiadiazole ringReacts with carboxylic acids under dehydration
Cyclohexyl-substituted carboxylic acidIntroduces cyclohexyl groupRequires synthesis (e.g., 1-aminocyclohexane-1-carboxylic acid)
Polyphosphate ester (PPE)Mild cyclodehydrating agent20 g PPE per 5 mmol acid, 85°C, chloroform solvent
Phosphorus oxychloride (POCl₃)Traditional cyclodehydrating agent80–90°C, acidic conditions
Hydrochloric acidAcidic workup and salt formationFinal purification step

Proposed Synthesis Pathway

The following steps outline a plausible route based on analogous protocols:

Step 2: Cyclodehydration with Thiosemicarbazide

The carboxylic acid reacts with thiosemicarbazide in the presence of a dehydrating agent (e.g., PPE or POCl₃) to form the thiadiazole ring.

Example Conditions Using POCl₃:

  • Reagents : Cyclohexyl-substituted carboxylic acid (3.00 mmol), POCl₃ (10 mL), thiosemicarbazide (3.00 mmol).

  • Procedure :

    • Heat the acid and POCl₃ at 80–90°C for 1 hour.

    • Add thiosemicarbazide and continue heating for 1 hour.

    • Cool, add water, and reflux for 4 hours.

    • Neutralize with NaOH (pH 8) and isolate the product via filtration.

Example Conditions Using PPE:

  • Reagents : Cyclohexyl-substituted carboxylic acid (5 mmol), PPE (20 g), chloroform (solvent).

  • Procedure :

    • Dissolve the acid in chloroform with PPE.

    • Heat at 85°C for 2–3 hours under reflux.

    • Quench with water, basify, and recrystallize.

Challenges and Optimization

Table 2: Critical Factors in Thiadiazole Synthesis

FactorImpact on ReactionMitigation Strategies
Solubility of carboxylic acidPoor solubility reduces yieldUse chloroform as solvent
Excess PPE/POCl₃Ensures complete cyclodehydration≥20 g PPE per 5 mmol acid
Temperature controlOverheating leads to byproductsLimit to ≤85°C for PPE; ≤90°C for POCl₃
PurificationResidual intermediates affect purityRecrystallization from methanol

Characterization and Validation

Key analytical methods for confirming the structure include:

  • NMR Spectroscopy : Distinct signals for the cyclohexyl group (δ 1.0–1.5 ppm, multiplet) and thiadiazole NH₂ (δ 12–13 ppm, broad singlet).

  • IR Spectroscopy : Absorption bands at ~3360 cm⁻¹ (NH₂) and ~1680 cm⁻¹ (C=N).

  • Mass Spectrometry : Molecular ion peak at m/z 234.75 (M⁺) for the free base.

Alternative Approaches

Solid-Phase Synthesis

Patents describe a solid-phase method using POCl₃ or PCl₅, which may be adaptable:

  • Grind thiosemicarbazide and cyclohexyl-substituted carboxylic acid with POCl₃ at room temperature.

  • Neutralize and recrystallize.

  • Advantages : Short reaction time, high yield (≥91%).

Comparison of Methods

MethodYield RangeTemperatureReagentsAdvantagesLimitations
POCl₃-mediated47–94%80–90°CPOCl₃, thiosemicarbazideHigh efficiency, simple workupToxic POCl₃ handling
PPE-mediated44–70%85°CPPE, chloroformMild conditionsHigher PPE cost
Solid-phase>91%Room tempPCl₅, thiosemicarbazideLow equipment requirementsPCl₅ toxicity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of pharmacological effects. The following table summarizes the key biological activities associated with 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride:

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including lung and liver cancer cells .
Antimicrobial Demonstrates significant activity against bacterial and fungal pathogens .
Anti-inflammatory Shows potential in reducing inflammation through various biochemical pathways .
Antidiabetic May influence glucose metabolism and insulin sensitivity .
CNS Activity Potential as a central nervous system depressant, indicating possible use in treating neurological conditions .

Anticancer Activity

A study evaluated the anticancer properties of various thiadiazole derivatives, including 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride. The compound was tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Results indicated that it inhibited cell proliferation significantly compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. The study demonstrated that 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

b. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (C₉H₉N₃S)

  • Structure : Aromatic 4-methylphenyl substituent at the 5-position.
  • Properties : Hydrophobic aromatic ring enhances membrane permeability. X-ray studies reveal planar thiadiazole and phenyl rings with a dihedral angle of 21.5°, facilitating intermolecular N–H⋯N hydrogen bonds .
  • Applications : Demonstrates insecticidal and fungicidal activity, attributed to aromatic substituents’ electronic effects .

c. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine

  • Structure: Chlorinated phenoxymethyl group introduces electronegative and bulky substituents.
  • Properties : Crystalline structure stabilized by hydrogen bonding; higher molecular weight (292.18 g/mol) due to chlorine atoms.
  • Applications : Explored for biocidal activity, leveraging chlorine’s electron-withdrawing effects .

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Salt Form
Target Compound C₉H₁₆ClN₅S 269.77 Cyclohexylamine Hydrochloride
5-(1-Aminoethyl)-thiadiazole diHCl C₄H₁₀Cl₂N₄S 217.11 Ethylamine Dihydrochloride
5-(4-Methylphenyl)-thiadiazole C₉H₉N₃S 191.25 4-Methylphenyl Free base
5-(2,4-Dichlorophenoxymethyl) C₉H₇Cl₂N₃OS 292.18 2,4-Dichlorophenoxymethyl Free base
2.4. Challenges and Advantages
  • Cyclohexyl Group Advantages: Enhanced lipid solubility for improved bioavailability. Potential for unique binding modes in biological targets due to steric bulk.
  • Challenges :
    • Lower aqueous solubility compared to ethyl or aromatic analogs, necessitating salt forms (e.g., hydrochloride).
    • Synthetic complexity due to steric hindrance during cyclization .

Biological Activity

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring structure, which is known for its biological activity. The molecular formula of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride is C8H14N4SC_8H_{14}N_4S with a molecular weight of approximately 234.75 g/mol. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives have been reported to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anticancer Properties : Studies have demonstrated that certain thiadiazole derivatives possess cytostatic effects, inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation. This property has been highlighted in various studies focusing on related thiadiazole compounds .
  • Antiparasitic Activity : Some derivatives have shown efficacy against parasitic infections such as those caused by Trypanosoma cruzi, indicating potential use in treating diseases like Chagas disease .

Synthesis Methods

The synthesis of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride typically involves the cyclization of cyclohexylamine with thiosemicarbazide under specific conditions. Common methods include:

  • Refluxing cyclohexylamine with thiosemicarbazide in the presence of reagents such as phosphorus oxychloride.
  • Purification techniques such as recrystallization to obtain high-purity products .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of thiadiazole derivatives:

StudyFindings
Olsen et al. (2018)Identified cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives with potential anticancer activity .
Dogan et al. (2018)Examined antimicrobial activity; certain derivatives showed significant efficacy against Gram-positive bacteria .
Research on MegazolDemonstrated anti-trypanosomal properties but noted high toxicity; serves as a lead compound for developing safer alternatives .

Q & A

What synthetic methodologies are employed for the preparation of 5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine derivatives?

Basic Research Focus
The synthesis typically involves cyclocondensation of hydrazide derivatives with thiocyanate reagents under acidic conditions. For example, isonicotinoyl hydrazide reacts with potassium thiocyanate in concentrated sulfuric acid to form the 1,3,4-thiadiazole core, followed by functionalization with aromatic aldehydes or alkyl halides . Optimization of reaction conditions (e.g., temperature, solvent, and catalyst) is critical to achieving high yields. Cyclization steps often employ sodium hydroxide or iodine in potassium iodide to stabilize intermediates .

How is the crystal structure of 1,3,4-thiadiazole derivatives validated experimentally?

Basic Research Focus
X-ray crystallography remains the gold standard for structural elucidation. For instance, 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine was characterized by single-crystal X-ray diffraction, revealing a dihedral angle of 21.5° between the thiadiazole and benzene rings and intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . Refinement using SHELXL (part of the SHELX suite) is common, with hydrogen atoms placed geometrically and refined using a riding model (C–H = 0.93–0.97 Å, N–H = 0.86 Å) .

What computational methods are used to predict electronic and spectroscopic properties of thiadiazole derivatives?

Advanced Research Focus
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are employed to analyze molecular geometry, frontier molecular orbitals, and vibrational frequencies. These simulations are cross-validated with experimental UV-Vis, IR, and NMR data to assess accuracy. For example, theoretical IR spectra of 5-(1-methyl-2-phenylethenyl)-N-[2’,4’-dichlorophenyl]-1,3,4-thiadiazol-2-amine showed strong agreement with experimental absorption bands, confirming the reliability of computational models .

How do intermolecular interactions influence the supramolecular assembly of thiadiazole derivatives?

Advanced Research Focus
Non-covalent interactions, such as N–H⋯N hydrogen bonds and C–H⋯π contacts, dictate crystal packing. In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, centrosymmetric dimers form via N–H⋯N hydrogen bonds, while C–H⋯F/O interactions further stabilize the lattice . These features are critical for understanding solubility, melting points, and reactivity in solid-state chemistry.

What strategies resolve contradictions between biological activity predictions and experimental assays?

Advanced Research Focus
Discrepancies often arise from differences between in silico docking studies (e.g., AutoDock Vina) and in vitro assays. For example, predicted inhibition of PFOR enzymes by amide-containing thiadiazoles may not align with experimental IC₅₀ values due to solvation effects or protein flexibility. Multivariate statistical analysis (e.g., QSAR models) incorporating electronic (HOMO-LUMO gaps) and steric parameters (Taft’s steric constants) can refine predictions .

How are thiadiazole derivatives modified to enhance bioactivity while minimizing toxicity?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies guide functional group substitutions. Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the 4-position of the benzene ring improves antimicrobial activity by enhancing electrophilicity. Conversely, bulky substituents like tert-butyl groups reduce cytotoxicity by sterically shielding reactive thiadiazole sulfur atoms . Toxicity is assessed via Ames tests and zebrafish embryo models to prioritize candidates.

What experimental and computational techniques validate hydrogen bonding networks in thiadiazole crystals?

Advanced Research Focus
Combined Hirshfeld surface analysis and X-ray crystallography quantify intermolecular interactions. For 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, Hirshfeld surfaces revealed that N–H⋯N contacts contribute >20% to crystal cohesion, while C–H⋯Cl interactions account for <10% . DFT-based Natural Bond Orbital (NBO) analysis further identifies hyperconjugative interactions stabilizing hydrogen-bonded dimers .

How do reaction conditions impact the regioselectivity of thiadiazole cyclization?

Advanced Research Focus
Regioselectivity in cyclocondensation is sensitive to solvent polarity and acid strength. For example, cyclization of isonicotinoyl hydrazide in concentrated H₂SO₴ favors 1,3,4-thiadiazole formation over 1,2,4-isomers due to protonation-assisted thiocyanate attack at the hydrazide carbonyl . Kinetic studies using HPLC-MS monitor intermediate formation to optimize reaction trajectories.

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